3-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid
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Overview
Description
3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID is a complex organic compound with a molecular formula of C19H15ClN2O5 It is characterized by the presence of a chloro-dimethoxyphenyl group, a cyanoacryloyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base to form the cyanoacrylate intermediate. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID
- 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID
- 4-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID
Uniqueness
The uniqueness of 3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID lies in its specific structural features, such as the position of the chloro and dimethoxy groups, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Properties
Molecular Formula |
C19H15ClN2O5 |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-[[(E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H15ClN2O5/c1-26-16-8-11(7-15(20)17(16)27-2)6-13(10-21)18(23)22-14-5-3-4-12(9-14)19(24)25/h3-9H,1-2H3,(H,22,23)(H,24,25)/b13-6+ |
InChI Key |
LDPJXMAHXLGKTG-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)Cl)OC |
Origin of Product |
United States |
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